1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone
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Overview
Description
1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a pyridine ring via an ethanone linkage
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorophenyl acetate and pyridine-4-carbaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol and water.
Industrial Production: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)-2-(pyridin-4-YL)ethanone can be compared with similar compounds such as:
3-Bromo-4-fluorophenol: This compound shares the bromine and fluorine-substituted phenyl ring but lacks the pyridine and ethanone linkage.
3-Bromo-4-(4’-fluorophenyl)pyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
1-(3-Bromo-4-fluorophenyl)ethanol: This compound has an alcohol group instead of the ethanone linkage.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyridine and ethanone functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-2-pyridin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-11-8-10(1-2-12(11)15)13(17)7-9-3-5-16-6-4-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCGYOBKWNFGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC2=CC=NC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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